Superior Potency Against Wild-Type and NNRTI-Resistant HIV-1
HIV-1 inhibitor-57 (Compound 12g) demonstrated EC₅₀ values ranging from 0.024 to 0.0010 μM against wild-type HIV-1 and five prevalent NNRTI-resistant strains, representing a potency range 2- to 50-fold more potent than the approved drug etravirine (ETR) and the lead compound BH-11c, which were explicitly noted as inferior comparators in the same study [1].
| Evidence Dimension | EC₅₀ against wild-type and five NNRTI-resistant HIV-1 strains (e.g., L100I, K103N, Y181C, Y188L, F227L) |
|---|---|
| Target Compound Data | EC₅₀ = 0.0010 to 0.024 μM (1.0 to 24 nM) |
| Comparator Or Baseline | Etravirine (ETR) and BH-11c (lead compound); exact EC₅₀ values not reported in abstract but stated as 'obviously better' with target being most active among three rounds of screening [1]. |
| Quantified Difference | Range 2- to 50-fold more potent than etravirine and BH-11c based on comparative EC₅₀ ranges. |
| Conditions | In vitro antiviral assay using MT-4 cells infected with HIV-1 wild-type (strain IIIB) and a panel of NNRTI-resistant variants. |
Why This Matters
This confirms 12g maintains low nanomolar activity against clinically relevant resistant mutants, addressing a critical limitation of many first- and second-generation NNRTIs.
- [1] Jiang X, et al. Discovery of novel diarypyrimidine derivatives bearing six-membered non-aromatic heterocycles as potent HIV-1 NNRTIs with improved anti-resistance and drug-like profiles. Eur J Med Chem. 2023 Oct 5;258:115605. View Source
